molecular formula C14H9FINO B13001338 4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile

4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile

Cat. No.: B13001338
M. Wt: 353.13 g/mol
InChI Key: HHMFFVRISQRGGM-UHFFFAOYSA-N
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Description

4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features both fluorine and iodine substituents on a benzonitrile core

Preparation Methods

The synthesis of 4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with 3-iodobenzonitrile.

    Nucleophilic Substitution: The 3-iodobenzonitrile undergoes a nucleophilic substitution reaction with 2-fluorobenzyl alcohol in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Scientific Research Applications

4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile involves its interaction with specific molecular targets. The fluorine and iodine substituents can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its potential for diverse chemical transformations and applications.

Properties

Molecular Formula

C14H9FINO

Molecular Weight

353.13 g/mol

IUPAC Name

4-[(2-fluorophenyl)methoxy]-3-iodobenzonitrile

InChI

InChI=1S/C14H9FINO/c15-12-4-2-1-3-11(12)9-18-14-6-5-10(8-17)7-13(14)16/h1-7H,9H2

InChI Key

HHMFFVRISQRGGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C#N)I)F

Origin of Product

United States

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